

Ac-DEVD-CMK TFA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ac-DEVD-CMK TFA

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An In-depth Guide to the Structure, Chemical Properties, and Experimental Applications of the Caspase-3 Inhibitor **Ac-DEVD-CMK TFA**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key molecular tools is paramount. **Ac-DEVD-CMK TFA** (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-chloromethyl ketone, Trifluoroacetate salt) is a potent and widely utilized inhibitor of caspase-3, a critical executioner enzyme in the apoptotic pathway. This guide provides a detailed overview of its chemical characteristics, mechanism of action, and practical applications in experimental settings.

Chemical Structure and Properties

Ac-DEVD-CMK is a synthetic tetrapeptide that mimics the cleavage site of caspase-3 substrates. The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site of the caspase, leading to irreversible inhibition. The trifluoroacetate (TFA) salt form enhances its stability and solubility.

Table 1: Chemical and Physical Properties of **Ac-DEVD-CMK TFA**

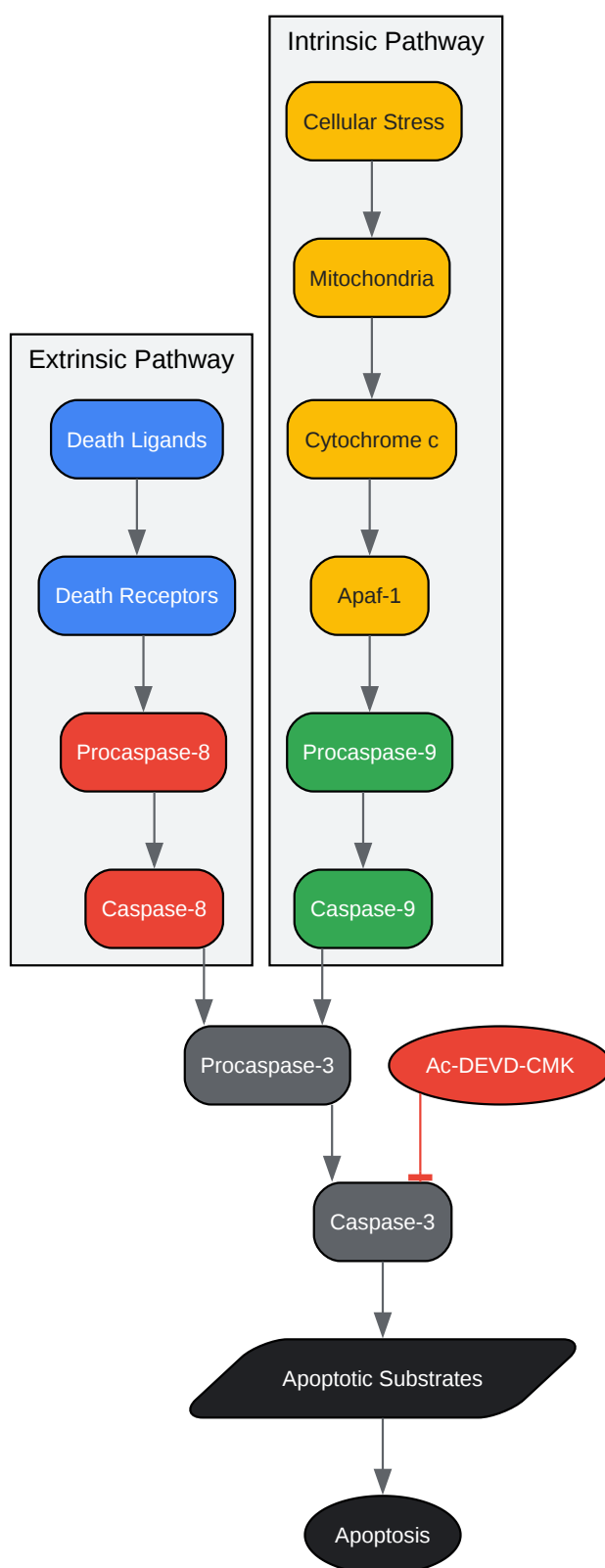
Property	Value
Formal Name	N-acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide, 2,2,2-trifluoroacetate salt
Synonyms	Ac-Asp-Glu-Val-Asp-CMK, Caspase-3 Inhibitor III
Molecular Formula	C ₂₁ H ₃₁ ClN ₄ O ₁₁ · XCF ₃ COOH
Formula Weight	551.0 g/mol
Purity	≥98%
Formulation	A crystalline solid
Solubility	DMSO: 50 mg/mL
SMILES	CC(C)--INVALID-LINK--=O)NC(=O)--INVALID-LINK---=O)NC(=O)--INVALID-LINK--=O)NC(=O)C">C@HC(=O)N--INVALID-LINK--CC(O)=O.C(F)(F)(F)C(O)=O
InChI Key	CLHNKMMUCVHOBN-URZJWRBXSA-N

Mechanism of Action: Inhibition of Apoptosis

Ac-DEVD-CMK TFA functions as a highly selective and irreversible inhibitor of caspase-3.[1] It also exhibits inhibitory activity against other caspases, including caspase-6, -7, -8, and -10.[2] Caspases are a family of cysteine proteases that play a central role in the execution of programmed cell death, or apoptosis.[3]

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, with caspase-3 being a key player.^[1] Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

By binding to the active site of caspase-3, **Ac-DEVD-CMK TFA** prevents the cleavage of these substrates, thereby blocking the apoptotic cascade. This makes it an invaluable tool for studying the role of caspase-3 in various cellular processes and disease models.



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Figure 1: Caspase-3 signaling pathway and the inhibitory action of Ac-DEVD-CMK.

Quantitative Data

The inhibitory potency of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC_{50}). While specific IC_{50} values for **Ac-DEVD-CMK TFA** can vary depending on the experimental conditions, the following table provides context with data for the closely related aldehyde inhibitor, Ac-DEVD-CHO.

Table 2: Inhibitory Activity of a Related Caspase-3 Inhibitor

Compound	Target Caspase	IC_{50} (pM)
Ac-DEVD-CHO	Caspase-3	140[4]

Experimental Protocols

Ac-DEVD-CMK TFA is commonly used in cell culture experiments to investigate the role of caspase-3 in apoptosis. A general protocol for a caspase-3 activity assay using a fluorogenic substrate is provided below.

Protocol: Fluorometric Caspase-3 Activity Assay

This protocol is adapted from commercially available kits and is intended as a general guideline.[1][3][5]

Materials:

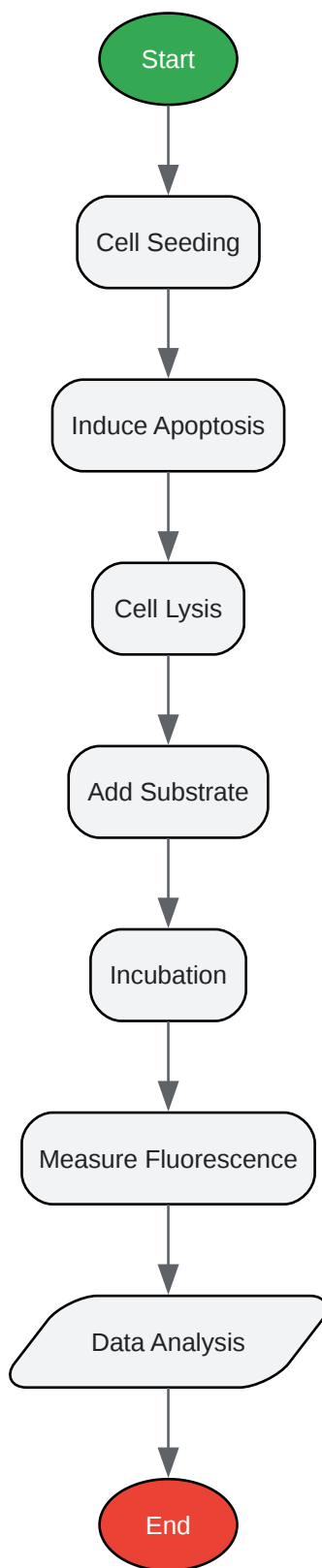
- Cells of interest (adherent or suspension)
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- **Ac-DEVD-CMK TFA** (for inhibitor control)
- Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors)
- Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
- 96-well black microplate

- Microplate fluorometer (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

- Cell Culture and Treatment:
 - Plate cells at a suitable density in a 96-well plate.
 - Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control and a vehicle control. For inhibitor studies, pre-incubate cells with **Ac-DEVD-CMK TFA** (typically 10-100 μ M) for 1-2 hours before adding the apoptotic stimulus.
- Cell Lysis:
 - For suspension cells, centrifuge the plate and discard the supernatant. For adherent cells, aspirate the media.
 - Wash the cells once with ice-cold PBS.
 - Add 50-100 μ L of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
- Caspase Activity Assay:
 - Prepare the reaction mixture by diluting the Ac-DEVD-AMC substrate in an appropriate assay buffer to the final working concentration (e.g., 50 μ M).
 - Add an equal volume of the reaction mixture to each well containing the cell lysate.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Data Acquisition and Analysis:
 - Measure the fluorescence using a microplate fluorometer.
 - Subtract the background fluorescence (from a well with lysis buffer and substrate only).

- Express caspase-3 activity as the fold-increase in fluorescence compared to the untreated control.



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Figure 2: General workflow for a caspase-3 activity assay.

Conclusion

Ac-DEVD-CMK TFA is a robust and indispensable tool for researchers studying apoptosis and other cellular processes involving caspase-3. Its high specificity and irreversible mode of action allow for the clear elucidation of caspase-3-dependent pathways. The protocols and data presented in this guide provide a solid foundation for the effective application of **Ac-DEVD-CMK TFA** in a research setting. As with any experimental tool, careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.

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